molecular formula C14H9FO4 B6401015 2-(3-Carboxyphenyl)-4-fluorobenzoic acid CAS No. 1261960-12-6

2-(3-Carboxyphenyl)-4-fluorobenzoic acid

Cat. No.: B6401015
CAS No.: 1261960-12-6
M. Wt: 260.22 g/mol
InChI Key: HTSQLVFWLGEHSF-UHFFFAOYSA-N
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Description

2-(3-Carboxyphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carboxyphenyl group and a fluorine atom attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxyphenyl)-4-fluorobenzoic acid typically involves the reaction of 3-carboxyphenylboronic acid with 4-fluorobenzoyl chloride under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxyphenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding anhydrides or esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of anhydrides or esters.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acids with different functional groups.

Scientific Research Applications

2-(3-Carboxyphenyl)-4-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Carboxyphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Carboxyphenyl)picolinic acid: Similar structure but with a pyridine ring instead of a fluorine atom.

    3-Carboxyphenylboronic acid: Lacks the fluorine atom but has similar carboxyphenyl functionality.

    4-Fluorobenzoic acid: Contains the fluorine atom but lacks the carboxyphenyl group.

Uniqueness

2-(3-Carboxyphenyl)-4-fluorobenzoic acid is unique due to the combination of the carboxyphenyl group and the fluorine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(3-carboxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-10-4-5-11(14(18)19)12(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSQLVFWLGEHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689893
Record name 5-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-12-6
Record name 5-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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